molecular formula C23H15NO5 B2941259 N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 681169-99-3

N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

カタログ番号: B2941259
CAS番号: 681169-99-3
分子量: 385.375
InChIキー: YRIHWDCHOWDELZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a useful research compound. Its molecular formula is C23H15NO5 and its molecular weight is 385.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Characterization

  • The synthesis of similar anthracene derivatives has been explored for potential therapeutic applications. For example, Owton et al. (1995) detailed the synthesis of an analogue of the osteoarthritis drug rhein, demonstrating the chemical versatility of anthracene derivatives. This synthesis process involves lithiation, treatment with dimethoxybenzaldehyde, reduction, cyclisation, and oxidation steps, highlighting the compound's potential as a scaffold for drug development (Owton et al., 1995).

Pharmacological Effects

  • Shattat et al. (2013) investigated the antihyperlipidemic effects of novel 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamide derivatives on hyperlipidemic rats. Their findings suggest that these compounds significantly reduce elevated plasma triglycerides and total cholesterol levels, indicating their potential for treating hyperlipidemia and contributing to cardioprotective and antiatherosclerotic roles (Shattat et al., 2013).

Potential Therapeutic Applications

  • Novel benzofuran-2-carboxamide derivatives, including N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide, have been evaluated for their hypolipidemic activity in hyperlipidemic rats. These compounds significantly reduced plasma triglyceride and total cholesterol levels while increasing high-density lipoprotein cholesterol levels. This suggests their promising potential in treating hyperlipidemia and atherosclerosis (Shattat et al., 2010).

特性

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5/c25-21-14-5-1-2-6-15(14)22(26)17-11-13(9-10-16(17)21)24-23(27)20-12-28-18-7-3-4-8-19(18)29-20/h1-11,20H,12H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIHWDCHOWDELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。